molecular formula C18H27BrN2O2 B3014079 tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate CAS No. 1286275-65-7

tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate

Cat. No. B3014079
CAS RN: 1286275-65-7
M. Wt: 383.33
InChI Key: FKLGTIIKOHKWRT-WKILWMFISA-N
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Description

The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. A carbamate group, carbamate ester, and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically .


Chemical Reactions Analysis

Carbamates are known to undergo a variety of chemical reactions, including hydrolysis and reactions with amines . The specific reactions that this compound would undergo would depend on the conditions and reagents present.

Scientific Research Applications

Enantioselective Synthesis

Tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate is an important intermediate in the enantioselective synthesis of various biologically active compounds. For instance, it plays a crucial role in the synthesis of potent CCR2 antagonists, where an iodolactamization step is key to obtaining the functionalized molecule (Campbell et al., 2009). Additionally, it is used in the asymmetric synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its significance in nucleotide chemistry (Ober et al., 2004).

Stereoselective Synthesis

This compound is pivotal in the stereoselective synthesis of various stereoisomers. An example is the preparation of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, where its stereochemistry is meticulously controlled at different carbon centers, demonstrating the compound's utility in creating specific stereoisomers for pharmaceutical applications (Wang et al., 2017).

Applications in Organic Synthesis

Its derivatives are used in various organic synthesis processes. For example, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is synthesized from simpler starting materials, showcasing its role in creating complex organic molecules with high selectivity (Badland et al., 2010). Another application is seen in the synthesis of spirocyclic indoline lactone, where derivatives of tert-butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate are crucial intermediates (Hodges et al., 2004).

properties

IUPAC Name

tert-butyl N-[4-[(3-bromophenyl)methylamino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-16-9-7-15(8-10-16)20-12-13-5-4-6-14(19)11-13/h4-6,11,15-16,20H,7-10,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLGTIIKOHKWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701119124
Record name Carbamic acid, N-[trans-4-[[(3-bromophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate

CAS RN

1286275-65-7
Record name Carbamic acid, N-[trans-4-[[(3-bromophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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